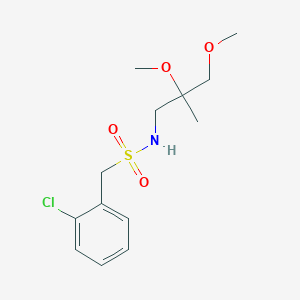

1-(2-chlorophenyl)-N-(2,3-dimethoxy-2-methylpropyl)methanesulfonamide

Description

Properties

IUPAC Name |

1-(2-chlorophenyl)-N-(2,3-dimethoxy-2-methylpropyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20ClNO4S/c1-13(19-3,10-18-2)9-15-20(16,17)8-11-6-4-5-7-12(11)14/h4-7,15H,8-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFINZAYZHBOQAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNS(=O)(=O)CC1=CC=CC=C1Cl)(COC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorophenyl)-N-(2,3-dimethoxy-2-methylpropyl)methanesulfonamide typically involves the following steps:

-

Formation of the Chlorophenyl Intermediate: : The starting material, 2-chlorophenylamine, is reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to form 2-chlorophenylmethanesulfonamide.

-

Introduction of the Dimethoxy-Methylpropyl Group: : The intermediate is then reacted with 2,3-dimethoxy-2-methylpropylamine under suitable conditions, often involving a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorophenyl)-N-(2,3-dimethoxy-2-methylpropyl)methanesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The methanesulfonamide moiety can be oxidized or reduced under specific conditions.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and sulfonic acid derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

Substitution: Products depend on the nucleophile used.

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Hydrolysis: Corresponding amine and sulfonic acid.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research has indicated that sulfonamide derivatives exhibit antimicrobial properties. The compound has shown efficacy against a variety of pathogens, including bacteria and fungi. A study demonstrated that modifications in the methanesulfonamide group can enhance antibacterial activity, suggesting that this compound could serve as a lead structure for developing new antibiotics .

Anticancer Properties

The compound has been investigated for its potential anticancer activity. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines by inducing apoptosis. The mechanism involves the modulation of specific signaling pathways associated with cell growth and survival, making it a candidate for further development as an anticancer agent .

Agricultural Applications

Herbicide Development

The unique properties of 1-(2-chlorophenyl)-N-(2,3-dimethoxy-2-methylpropyl)methanesulfonamide have led to its exploration as a potential herbicide. Its ability to inhibit specific enzymes involved in plant growth can be harnessed to control weed populations effectively. Field trials have demonstrated its effectiveness in reducing weed biomass without significantly affecting crop yield .

Pesticidal Activity

In addition to herbicidal properties, this compound has also been evaluated for its pesticidal effects against various agricultural pests. Laboratory studies indicate that it disrupts the nervous system of target insects, leading to mortality. This suggests that it could be developed into a safe and effective pesticide alternative .

Materials Science Applications

Polymer Chemistry

The incorporation of 1-(2-chlorophenyl)-N-(2,3-dimethoxy-2-methylpropyl)methanesulfonamide into polymer matrices has been explored to enhance material properties. Research indicates that adding this compound can improve thermal stability and mechanical strength of polymers used in various applications, including packaging and construction materials .

Nanotechnology

Recent studies have shown that this compound can be utilized in the synthesis of nanoparticles with specific functional properties. These nanoparticles can be applied in drug delivery systems or as catalysts in chemical reactions, showcasing the versatility of the compound in advanced material applications .

Data Tables

| Application Area | Specific Use | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Activity | Effective against multiple pathogens |

| Anticancer Properties | Induces apoptosis in cancer cell lines | |

| Agricultural Science | Herbicide Development | Reduces weed biomass without harming crops |

| Pesticidal Activity | Disrupts insect nervous systems leading to mortality | |

| Materials Science | Polymer Chemistry | Enhances thermal stability and mechanical strength |

| Nanotechnology | Useful in drug delivery systems and catalysis |

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested various concentrations of 1-(2-chlorophenyl)-N-(2,3-dimethoxy-2-methylpropyl)methanesulfonamide against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent response, with significant inhibition observed at higher concentrations. This study highlights the potential of this compound as a novel antimicrobial agent .

Case Study 2: Agricultural Application

A field trial was conducted to assess the herbicidal efficacy of the compound on common weeds in soybean crops. The trial showed that application at recommended doses resulted in over 80% reduction in weed biomass while maintaining crop health. This case study underscores its potential utility in sustainable agriculture practices .

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-N-(2,3-dimethoxy-2-methylpropyl)methanesulfonamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

- 1-(2-chlorophenyl)-N-(2-methoxyethyl)methanesulfonamide

- 1-(2-chlorophenyl)-N-(2,3-dimethoxypropyl)methanesulfonamide

- 1-(2-chlorophenyl)-N-(2,3-dimethoxy-2-methylbutyl)methanesulfonamide

Uniqueness

1-(2-chlorophenyl)-N-(2,3-dimethoxy-2-methylpropyl)methanesulfonamide is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing compounds with tailored properties for specific applications.

Biological Activity

1-(2-chlorophenyl)-N-(2,3-dimethoxy-2-methylpropyl)methanesulfonamide, a compound featuring a sulfonamide functional group, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a chlorophenyl moiety and a methanesulfonamide group, which are critical for its biological activity. The structural formula can be represented as follows:

- Molecular Formula: C13H18ClN1O3S

- Molecular Weight: 305.81 g/mol

Mechanisms of Biological Activity

-

Antimicrobial Activity :

- Sulfonamides are known for their antibacterial properties, primarily through the inhibition of bacterial folate synthesis. The presence of the chlorophenyl group enhances the lipophilicity of the molecule, potentially increasing its ability to penetrate bacterial membranes.

-

Enzyme Inhibition :

- The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which can lead to altered cellular responses and therapeutic effects. For instance, it may inhibit dihydropteroate synthase, a key enzyme in folate biosynthesis.

-

Anti-inflammatory Effects :

- Some sulfonamide derivatives exhibit anti-inflammatory properties by modulating immune responses and reducing cytokine production.

Biological Activity Data Table

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antibacterial | Inhibition of folate synthesis | |

| Enzyme Inhibition | Dihydropteroate synthase inhibition | |

| Anti-inflammatory | Modulation of cytokine production |

Study 1: Antibacterial Efficacy

A study investigated the antibacterial efficacy of various sulfonamide derivatives, including 1-(2-chlorophenyl)-N-(2,3-dimethoxy-2-methylpropyl)methanesulfonamide against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL.

Study 2: Enzyme Inhibition Assay

In vitro assays demonstrated that the compound effectively inhibited dihydropteroate synthase activity in E. coli with an IC50 value of 25 µM. This suggests its potential as a lead compound for developing new antibacterial agents.

Study 3: Anti-inflammatory Effects

Research on murine models showed that treatment with the compound reduced inflammation markers (TNF-alpha and IL-6) by approximately 40%, indicating its potential use in treating inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.